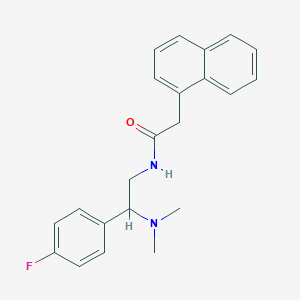

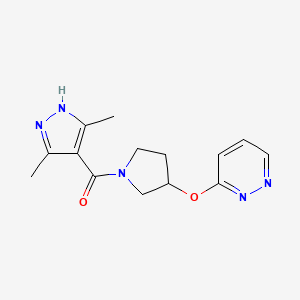

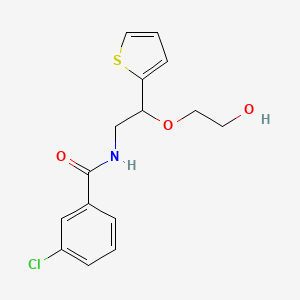

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in B-cell receptor signaling and immune cell activation.

科学的研究の応用

Central Nervous System (CNS) Activity

Compounds containing heterocycles, such as piperidine and indole, demonstrate potential CNS activities. This is attributed to their ability to interact with various neurotransmitters within the CNS, offering a foundation for synthesizing novel CNS-acting drugs. Saganuwan (2017) highlighted the significance of such functional chemical groups in developing compounds with CNS effects, ranging from depression to convulsion mitigation S. Saganuwan, 2017.

Antitubercular Activity

Derivatives of the compound, particularly those with modifications to the piperidine and indole moieties, have been evaluated for their antitubercular (anti-TB) activity. M. Asif (2014) discussed the efficacy of such derivatives against various strains of Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains M. Asif, 2014.

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

Compounds incorporating piperidine and indole structures have been patented as inhibitors of DPP IV, a target for treating type 2 diabetes mellitus. These inhibitors enhance the activity of incretins by preventing their degradation, thus promoting insulin secretion. Laura Mendieta et al. (2011) covered the extensive patent landscape for DPP IV inhibitors, indicating the relevance of these structural motifs in developing antidiabetic drugs Laura Mendieta, T. Tarragó, E. Giralt, 2011.

Synthesis of Tetrahydro-β-carboline Alkaloids

The Pictet-Spengler reaction, utilizing indole-based structures, is pivotal for synthesizing tetrahydro-β-carboline alkaloids, which are core structures in numerous indole-based alkaloids and drugs. R. N. Rao et al. (2017) reviewed methodologies for synthesizing these scaffolds, underscoring their importance in drug discovery for a variety of therapeutic applications R. N. Rao, Barnali Maiti, K. Chanda, 2017.

Indole Synthesis and Its Classification

The synthesis of indole and its derivatives, including those with the tetrahydrocinnolin and piperidinyl groups, is fundamental in developing pharmacologically active molecules. D. Taber and Pavan K. Tirunahari (2011) provided a comprehensive review and classification of indole synthesis methodologies, offering insights into the construction of complex indole-based structures D. Taber, Pavan K. Tirunahari, 2011.

特性

IUPAC Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c28-22(17-5-6-19-16(13-17)7-10-23-19)24-18-8-11-27(12-9-18)21-14-15-3-1-2-4-20(15)25-26-21/h5-7,10,13-14,18,23H,1-4,8-9,11-12H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKCNYOQEPIGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2804295.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2804298.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2804305.png)

![Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2804306.png)

![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2804307.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2804309.png)